![molecular formula C19H22N2O4 B268892 3-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268892.png)
3-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMA401 and is a small molecule antagonist of the angiotensin II type 2 receptor.
Wirkmechanismus
EMA401 exerts its effects by blocking the angiotensin II type 2 receptor, which is involved in the regulation of blood pressure and cardiovascular function. By blocking this receptor, EMA401 can reduce pain and inhibit cancer cell growth.
Biochemical and Physiological Effects:
EMA401 has been shown to have several biochemical and physiological effects, including reducing pain, inhibiting cancer cell growth, and reducing inflammation. Additionally, EMA401 has been shown to have minimal side effects, making it a potentially safe and effective treatment option.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EMA401 in lab experiments is its specificity for the angiotensin II type 2 receptor, which allows for targeted effects. Additionally, EMA401 has been shown to have minimal side effects, making it a potentially safe and effective treatment option. However, one of the limitations of using EMA401 in lab experiments is its limited availability, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on EMA401, including investigating its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration of EMA401 for different conditions. Finally, more research is needed to fully understand the mechanism of action of EMA401 and its effects on various physiological systems.
Synthesemethoden
The synthesis of EMA401 involves several steps, including the reaction of 4-aminobenzoic acid with ethyl chloroformate to form 4-ethoxycarbonylphenyl isocyanate. This intermediate is then reacted with 2-methoxyethylamine to form 4-ethoxycarbonylphenyl carbamate. The final step involves the reaction of this intermediate with 4-(4-aminophenyl)butyric acid to form EMA401.
Wissenschaftliche Forschungsanwendungen
EMA401 has been extensively studied for its potential therapeutic applications in various fields, including chronic pain, neuropathic pain, and cancer. Studies have shown that EMA401 can effectively reduce pain in animal models of neuropathic pain and is currently being tested in clinical trials for the treatment of chronic pain. Additionally, EMA401 has been shown to inhibit the growth of cancer cells and is being investigated as a potential cancer treatment.
Eigenschaften
Produktname |
3-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide |
---|---|
Molekularformel |
C19H22N2O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-ethoxy-N-[4-(2-methoxyethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-3-25-17-6-4-5-15(13-17)19(23)21-16-9-7-14(8-10-16)18(22)20-11-12-24-2/h4-10,13H,3,11-12H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
XQUVRVFBORHSGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.